molecular formula C17H20N6O3 B14774935 Lenalidomide-C4-azide

Lenalidomide-C4-azide

Numéro de catalogue: B14774935
Poids moléculaire: 356.4 g/mol
Clé InChI: GZVYRYZCXUVWSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lenalidomide-C4-azide is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a structural analog of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes. This compound contains an azide group, which allows it to participate in click chemistry reactions, making it a valuable compound for various scientific applications .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Synthetic Routes and Alkylation Chemistry

Lenalidomide-C4-azide is synthesized via chemoselective alkylation of lenalidomide’s primary amine with azide-functionalized alkyl halides. Key findings:

  • Reaction Mechanism : Organic bases like N,N-diisopropylethylamine (DIPEA) promote selective N-alkylation at the lenalidomide amine, avoiding competing O-alkylation or hydrolysis .

  • Conditions :

    • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

    • Temperature: 0–25°C

    • Yield: 65–85% (optimized for minimal byproducts) .

Reaction ComponentRoleExample
LenalidomideCRBN-binding scaffoldStarting material
Azidoalkyl halide (C4)Linker precursor5-azidopentyl bromide
DIPEABase (deprotonates amine)2.5 equiv

Functional Outcomes in PROTAC Design

This compound serves as a modular building block for CRBN-recruiting degraders:

  • Degradation Efficiency :

    • PROTACs derived from this linker show IC₅₀ values as low as 0.98 nM in leukemia cell lines .

    • Linker length (C4) balances cell permeability and ternary complex stability .

PROTAC ExampleTarget ProteinIC₅₀ (nM)Citation
Compound 24BET0.98
CC-885 derivativesCK1α13.7

Stability and Storage

  • Storage : 2–8°C in anhydrous DMSO or DMF to prevent azide decomposition .

  • Degradation Pathways :

    • Hydrolysis of the glutarimide ring under acidic conditions (pH < 4) .

    • Photodegradation of the triazole adduct under UV light .

Comparative Analysis of Linker Variants

C4 linkers exhibit superior performance over shorter (C3) or longer (C5) analogs:

Linker LengthPermeabilityDegradation EfficiencyReference
C4HighOptimal
C5ModerateReduced
C3LowPoor

Mechanistic Insights from Structural Studies

  • CRBN Binding : Lenalidomide’s glutarimide ring occupies CRBN’s hydrophobic pocket, while the C4-azide linker projects outward for conjugation .

  • Substrate Recruitment : Linker flexibility allows induced proximity between CRBN and target proteins (e.g., IKZF1, CK1α) .

Applications De Recherche Scientifique

It appears the query is for "Lenalidomide-C4-azide," but the search results primarily discuss "Lenalidomide-4'-alkylC5-azide." It is possible the user has made a typo in their query. This article will focus on Lenalidomide-4'-alkylC5-azide and its applications, while noting the difference in nomenclature.

Lenalidomide-4'-alkylC5-azide is a functionalized cereblon ligand designed for PROTAC (PROteolysis TArgeting Chimera) research and development. It incorporates an E3 ligase ligand along with an alkylC5 linker that features a terminal azide, making it suitable for conjugation to a target protein ligand . PROTAC® is a registered trademark of Arvinas Operations, Inc., and is used under license .

Scientific Research Applications

Lenalidomide-4'-alkylC5-azide is specifically designed for use in scientific research, particularly in the field of PROTAC development .

Key Features and Functionality:

  • Cereblon Ligand: It acts as a ligand for cereblon, a protein that is part of an E3 ubiquitin ligase complex . This complex is crucial in the ubiquitination and subsequent degradation of target proteins.
  • Alkyl Linker with Terminal Azide: The presence of an alkyl linker with a terminal azide group allows for chemical conjugation to other molecules, such as ligands that bind to specific target proteins . This is a critical feature for creating PROTACs.
  • PROTAC Development: PROTACs are heterobifunctional molecules composed of two ligands connected by a linker. One ligand binds to a target protein, while the other binds to an E3 ubiquitin ligase. By bringing these two proteins into proximity, the PROTAC promotes the ubiquitination and degradation of the target protein .
  • Onward Chemistry: Lenalidomide 4'-alkylC5-azide is provided for use in onward chemistry and suitable solvents can be used .

Degrader Building Blocks:

Lenalidomide 4'-alkylC5-azide is part of a range of functionalized tool molecules called degrader building blocks that facilitate PROTAC R&D .

Lenalidomide in other applications

Lenalidomide is also used in cancer research, particularly in multiple myeloma treatment .

  • Multiple Myeloma Treatment: Lenalidomide is used to treat multiple myeloma, including relapsed/refractory cases . It may be used as a maintenance therapy post-transplant or as part of salvage therapy in progressive disease .
  • Combination Therapies: Lenalidomide is often used in combination with other drugs like bortezomib, dexamethasone, and daratumumab . These combinations aim to improve response rates and manage disease progression .
  • CAR-T Cell Therapy Enhancement: Lenalidomide can enhance the efficacy of anti-BCMA CAR-T treatment in multiple myeloma patients. It promotes cytokine secretion and increases CAR-T cell function, leading to better tumor clearance .
  • Nanoparticle Development: Lenalidomide can be incorporated into gold nanoparticles to enhance drug solubility and delivery. These nanoparticles can be further modified with other therapeutic agents like doxorubicin for synergistic effects .

Mécanisme D'action

Lenalidomide-C4-azide exerts its effects through multiple mechanisms. It binds to the protein cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific target proteins. This interaction modulates various cellular pathways, including those involved in immune response, cell cycle regulation, and apoptosis. The azide group allows for further functionalization, enabling the compound to be used in targeted therapies and diagnostic applications .

Comparaison Avec Des Composés Similaires

Lenalidomide-C4-azide is unique due to the presence of the azide group, which allows it to participate in click chemistry reactions. Similar compounds include:

    Thalidomide: The parent compound, known for its immunomodulatory effects but with significant teratogenicity.

    Lenalidomide: A structural analog with improved safety and efficacy profiles.

    Pomalidomide: Another analog with enhanced potency and reduced side effects.

    CC-122, CC-220, and CC-885: Newer immunomodulatory drugs designed for better clinical efficacy.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Propriétés

Formule moléculaire

C17H20N6O3

Poids moléculaire

356.4 g/mol

Nom IUPAC

3-[7-(4-azidobutylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C17H20N6O3/c18-22-20-9-2-1-8-19-13-5-3-4-11-12(13)10-23(17(11)26)14-6-7-15(24)21-16(14)25/h3-5,14,19H,1-2,6-10H2,(H,21,24,25)

Clé InChI

GZVYRYZCXUVWSG-UHFFFAOYSA-N

SMILES canonique

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCN=[N+]=[N-]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.